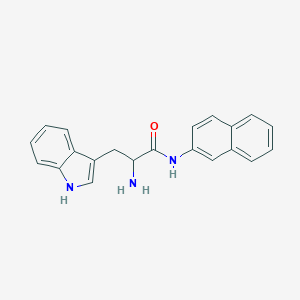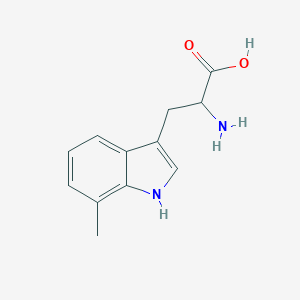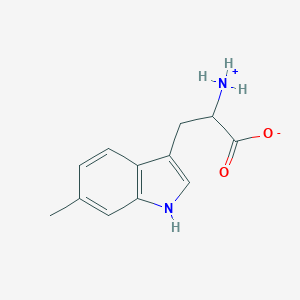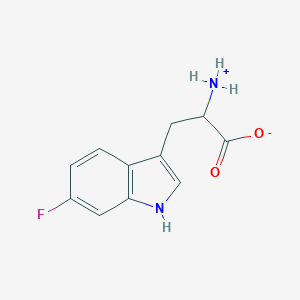
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide
Vue d'ensemble
Description
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide (MNPA) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a peptide derivative that has shown promising results in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide is not fully understood. However, it has been proposed that N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide exerts its effects through the modulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine. N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has been shown to exhibit antioxidant and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide is also stable under a wide range of conditions, making it suitable for various experimental setups. However, N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide can be expensive to synthesize, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide. One potential direction is the further investigation of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is the optimization of the synthesis method to reduce the cost and increase the yield of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide. Additionally, the mechanism of action of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide needs to be further elucidated to fully understand its effects. Finally, the long-term effects of N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide need to be studied to ensure its safety for human use.
Conclusion:
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide is a promising compound that has shown potential for various scientific research applications. Its anti-inflammatory, analgesic, and antidepressant properties, as well as its potential use in the treatment of neurodegenerative diseases, make it a valuable compound for further study. While N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has some limitations, its advantages and potential future directions make it an exciting area of research.
Méthodes De Synthèse
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the protection of the carboxylic acid group of phenylalanine using a suitable protecting group. This is followed by the coupling of the protected phenylalanine with 4-methoxynaphthalene-2-carboxylic acid using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The final step involves the removal of the protecting group to obtain the desired product, N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide.
Applications De Recherche Scientifique
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antidepressant properties. N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide has been shown to have antioxidant and antimicrobial properties.
Propriétés
IUPAC Name |
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-19-13-16(12-15-9-5-6-10-17(15)19)22-20(23)18(21)11-14-7-3-2-4-8-14/h2-10,12-13,18H,11,21H2,1H3,(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIDLOZVSJGOFK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427402 | |
| Record name | N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide | |
CAS RN |
60285-95-2 | |
| Record name | N-(4-Methoxynaphthalen-2-yl)-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60285-95-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





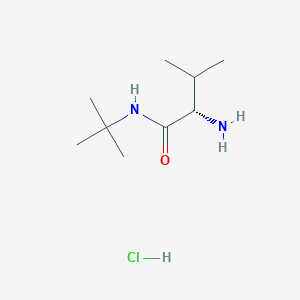
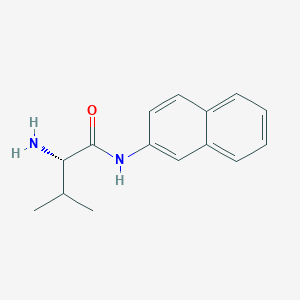
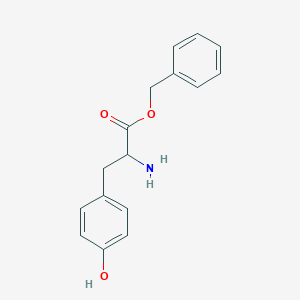

![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)

